Vinyltrimethylsilane
Overview
Description
Vinyltrimethylsilane (VTMS) is a silicon-containing olefin that has been the subject of various studies due to its unique chemical properties and potential applications. It is characterized by the presence of a vinyl group attached to a silicon atom that is also bonded to three methyl groups. This structure has been shown to participate in a range of chemical reactions and has implications for materials science, particularly in the synthesis of polymers and organosilicon compounds .
Synthesis Analysis
The synthesis of polymethylvinylsilanes, which include vinyltrimethylsilane, has been achieved through the dechlorination of dichlordimethylsilane and dichlormethylvinylsilane with sodium in toluene. This method provides a route to obtain vinyl-containing polysilanes, which can be further modified through reactions such as hydroboration to create silicon boron carbide ceramics . Additionally, electrochemical synthesis has been employed to produce poly(methyl vinylsilane) and its co-polymers, which are not accessible through traditional Wurtz coupling reactions .
Molecular Structure Analysis
Proton magnetic resonance spectra have revealed that vinyltrimethylsilane exhibits dπ-pπ structures, which are indicative of conjugation involving the silicon-carbon double bond. This conjugation is further supported by the observed shifts in the absorption spectra of vinyltrimethylsilane. The presence of the trimethylsilyl group is believed to introduce steric hindrance, affecting the polymerization reactions and the resulting molecular weight of the polymers .
Chemical Reactions Analysis
Vinyltrimethylsilane undergoes various addition reactions to its double bond, including reactions with hydrogen, bromine, chlorine, and halogen acids. The vinyl-silicon bond can be cleaved by concentrated sulfuric acid, but it remains unreactive with methanolic potassium hydroxide. The reactivity of vinyltrimethylsilane has been explored in copolymerization reactions with ethylene, where it has been incorporated into the polymer chain, affecting the molecular weight and distribution of the copolymer .
Physical and Chemical Properties Analysis
The physical and chemical properties of vinyltrimethylsilane and its derivatives have been studied through various characterization techniques. For instance, the copolymerization of ethylene with vinyltrialkoxysilanes has been analyzed using NMR spectroscopy, revealing the formation of intermediate π-complexes and chelate intermediates. The incorporation of vinyltrialkoxysilanes into polyethylene chains has been shown to create a non-uniform distribution of pendant alkoxysilane grafts, which can be influenced by factors such as intramolecular hydrogen atom abstraction . The electrochemical properties of polymers derived from vinyltrimethylsilane have also been investigated, demonstrating their conducting behavior and potential as precursors for SiC materials .
Scientific Research Applications
Barrier Coatings
Vinyltrimethylsilane has been studied for its use in the deposition of barrier coatings onto polymer substrates. These coatings can be either organosilane films or silica-like inorganic, dense barrier films, with properties adjustable by modifying RF power and oxygen addition. The coatings, developed through radio-frequency glow discharges, demonstrate high barrier performances (Francescangeli, Palumbo, & D'Agostino, 2008).
Nanocomposite Low-k SiCOH Films
Vinyltrimethylsilane has been used as a precursor in the deposition of SiCOH films through plasma-enhanced chemical vapor deposition (PECVD). These films show promising attributes for use in electronic applications, with a lower dielectric constant and higher carbon content compared to those prepared with other precursors. The process parameters like substrate temperature and plasma power significantly influence the film properties (Kwak, Jeong, & Rhee, 2004).
Surface Chemistry Studies
The chemical reactivity of surfaces coated with vinyltrimethylsilane has been explored, particularly in the context of semiconductor manufacturing. Vinyltrimethylsilane's interaction with surfaces like titanium carbonitride-covered silicon has been studied using various spectroscopic techniques, providing insights into its adsorption and desorption mechanisms (Pirolli & Teplyakov, 2006).
Polymerization and Chemical Modification
Vinyltrimethylsilane has been involved in various polymerization reactions. Studies have shown that the presence of the trimethylsilyl group in the polymer structure can influence the properties and reactivity of the resulting polymers. The applications range from the creation of specific polymers to the modification of existing ones, demonstrating the compound's versatility in polymer chemistry (Kanazashi, 1955).
Electronic Device Manufacture
Vinyltrimethylsilane has been used in the controlled deposition of copper on glass substrates, representing a step towards nonlithographic electronic device manufacture. This application highlights its role in the development of novel electronic materials and processes (Rozenberg, Bresler, Speakman, Jeynes, & Steinke, 2002).
Safety And Hazards
Vinyltrimethylsilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Vinyltrimethylsilane has been studied as a novel electrolyte additive for improving interfacial stability of Li-rich cathode working in high voltage . This suggests potential future directions in the field of battery technology.
Relevant Papers One relevant paper titled “Vinyltrimethylsilane as a novel electrolyte additive for improving interfacial stability of Li-rich cathode working in high voltage” discusses the use of Vinyltrimethylsilane as an electrolyte additive for improving interfacial stability . Another paper titled “Proton Magnetic Resonance Spectra of Vinylmethylsilanes” discusses the proton magnetic resonance spectra of vinyltrimethylsilane .
properties
IUPAC Name |
ethenyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSJLQSCSDMKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-32-2 | |
Record name | Silane, ethenyltrimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25036-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1061071 | |
Record name | Silane, ethenyltrimethyl- | |
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Molecular Weight |
100.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with an unpleasant odor; [Air Products MSDS] | |
Record name | Silane, ethenyltrimethyl- | |
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Record name | Vinyltrimethylsilane | |
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Product Name |
Vinyltrimethylsilane | |
CAS RN |
754-05-2 | |
Record name | Vinyltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=754-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vinyltrimethylsilane | |
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Record name | Vinyltrimethylsilane | |
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Record name | Silane, ethenyltrimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Silane, ethenyltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061071 | |
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Record name | Trimethylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.948 | |
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Record name | VINYLTRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HJ2RET1N | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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